molecular formula C28H32ClNO5 B11210435 Diethyl 4-(2-butoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(2-butoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11210435
M. Wt: 498.0 g/mol
InChI Key: BQRASBOROQASPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIETHYL 4-(2-BUTOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including ethyl, butoxyphenyl, and chlorophenyl groups

Preparation Methods

The synthesis of 3,5-DIETHYL 4-(2-BUTOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of the various substituents. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, leading to the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-DIETHYL 4-(2-BUTOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding its potential effects on biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 3,5-DIETHYL 4-(2-BUTOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3,5-DIETHYL 4-(2-BUTOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives. These compounds share a similar core structure but differ in the nature and position of their substituents. Examples include:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action. The uniqueness of 3,5-DIETHYL 4-(2-BUTOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H32ClNO5

Molecular Weight

498.0 g/mol

IUPAC Name

diethyl 4-(2-butoxyphenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H32ClNO5/c1-4-7-16-35-25-11-9-8-10-22(25)26-23(27(31)33-5-2)18-30(19-24(26)28(32)34-6-3)17-20-12-14-21(29)15-13-20/h8-15,18-19,26H,4-7,16-17H2,1-3H3

InChI Key

BQRASBOROQASPE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OCC)CC3=CC=C(C=C3)Cl)C(=O)OCC

Origin of Product

United States

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